Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Description
Chemical Identity and Nomenclature
This compound is identified by the Chemical Abstracts Service (CAS) registry number 464877-45-0. The compound has a molecular formula of C14H24ClNO2 and a molecular weight of 273.80 g/mol. Its proper International Union of Pure and Applied Chemistry (IUPAC) name is 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride.
The compound is also known by several synonyms, including Betaxolol EP Impurity A (HCl), (2RS)-1-(4-Ethylphenoxy)-3-[(1-methylethyl)amino]-propan-2-ol Hydrochloride, and 1-(4-ethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride. These various nomenclatures reflect its status as both a distinct chemical entity and as a related compound to Betaxolol.
The structural representation can be expressed through notations such as the Simplified Molecular-Input Line-Entry System (SMILES): CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl. Its International Chemical Identifier (InChI) is InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H.
The chemical structure of this compound features an ethylphenoxy group, a propanol backbone, and an isopropylamino substituent, with the compound existing as a hydrochloride salt. The name "Des[4-(2-cyclopropylmethoxy)]" indicates the absence of the cyclopropylmethoxy group that is present in the parent compound Betaxolol.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| CAS Number | 464877-45-0 |
| Molecular Formula | C14H24ClNO2 |
| Molecular Weight | 273.80 g/mol |
| IUPAC Name | 1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
| InChI Key | WTAGQQCLTMPPPT-UHFFFAOYSA-N |
Role as a Pharmacologically Relevant Betaxolol Derivative
This compound is classified as an impurity of Betaxolol, specifically designated as Betaxolol EP Impurity A (HCl). In pharmaceutical research and development, impurities play a crucial role in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
This compound serves as a highly characterized reference standard that meets strict regulatory requirements set by various pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP). As such, it is an essential component in pharmaceutical quality control processes.
The compound is utilized in various analytical applications, including:
- Method development and validation for the analysis of Betaxolol and its impurities
- Quality control testing of Betaxolol formulations
- Supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)
- Commercial production quality assurance of Betaxolol
- Stability studies of Betaxolol formulations
- Identification of unknown impurities in Betaxolol samples
Reference standards like this compound are typically supplied with detailed analytical documentation, such as Structure Elucidation Reports (SER), to provide insights for pharmaceutical researchers. These standards are essential for ensuring precision and reliability in analytical applications.
The existence and characterization of this compound highlight the importance of understanding structural derivatives in pharmaceutical research. While Betaxolol itself is a cardioselective beta-1 adrenergic receptor blocker used in treating hypertension and glaucoma, its impurities must be carefully monitored and controlled during manufacturing processes.
Historical Context in Beta-Blocker Research
The development of beta-adrenergic receptor antagonists (beta-blockers) represents a significant milestone in pharmacological history. The conceptual foundation for beta-blockers was established over 100 years ago when researchers began investigating the selective binding of catecholamines to receptor-like structures.
A pivotal moment in this research occurred in 1948 when Raymond P. Ahlquist published his findings on the existence of two distinct receptors for catecholamine drugs, which he labeled alpha and beta adrenoceptors. This discovery would become the foundation for subsequent beta-blocker research.
In the early 1960s, Sir James Black and his colleagues at Imperial Chemical Industries (ICI) in Great Britain began working on beta-adrenergic blocking compounds. Their goal was to develop drugs that could relieve angina pectoris by decreasing the heart's oxygen consumption. This research led to the development of propranolol, the first clinically successful beta-blocker, which was launched under the trade name Inderal in 1965.
The evolution of beta-blockers continued with the development of increasingly selective compounds. Initial beta-blockers like propranolol were non-selective, blocking both beta-1 and beta-2 receptors. Later research focused on creating selective beta-1 receptor antagonists, which would primarily affect the heart without significantly impacting the lungs and other organs containing beta-2 receptors.
Betaxolol, the parent compound of this compound, emerged as part of this evolution toward more selective beta-1 adrenergic receptor blockers. Betaxolol represented an advancement in beta-blocker pharmacology due to its cardioselectivity, which reduced potential respiratory side effects compared to non-selective beta-blockers.
As beta-blocker research progressed, pharmaceutical scientists recognized the importance of identifying and characterizing impurities and metabolites. This compound emerged as a significant impurity in the synthesis and degradation pathways of Betaxolol. The structural elucidation and characterization of such compounds became essential for pharmaceutical quality control and regulatory compliance.
The recognition of impurities like this compound underscores the evolution of pharmaceutical research from merely focusing on active ingredients to comprehensively understanding all components present in drug formulations. This shift reflects the increasing sophistication of analytical techniques and regulatory requirements in pharmaceutical science.
Sir James Black was awarded the Nobel Prize in Medicine in 1988 for his groundbreaking work on drug development, including beta-blockers. His contributions fundamentally changed the treatment approach for cardiovascular diseases and established a new paradigm for rational drug design based on receptor theory.
Table 2: Key Milestones in Beta-Blocker Development Leading to Betaxolol
| Year | Event | Significance |
|---|---|---|
| 1948 | Ahlquist publishes on alpha and beta adrenoceptors | Established theoretical foundation for beta-blocker development |
| 1958 | Pharmacological properties of dichloroisoproterenol (DCI) described | Confirmed beta-receptors could be chemically blocked |
| 1963 | Pronethalol launched as first clinically useful beta-blocker | Initial clinical proof of concept, later withdrawn due to toxicity |
| 1965 | Propranolol launched as non-selective beta-blocker | First widely successful beta-blocker, still in use today |
| 1970s | Development of selective beta-1 receptor antagonists | Improved safety profile for patients with respiratory conditions |
| 1988 | Sir James Black awarded Nobel Prize in Medicine | Recognition of beta-blocker importance in medical science |
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGQQCLTMPPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385396 | |
| Record name | AC1MDC1P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464877-45-0 | |
| Record name | AC1MDC1P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selective Benzylation of 2-[4-hydroxyphenyl-ethanol]
- Reaction: 2-[4-hydroxyphenyl-ethanol] is benzylated using benzyl halide (e.g., benzyl bromide) in the presence of a base and an organic solvent.
- Bases: Alkali metal carbonates (sodium or potassium carbonate) or alkali metal hydroxides (sodium or potassium hydroxide).
- Solvents: Aliphatic ketones such as acetone, methyl ethyl ketone, methyl isobutyl ketone, or cyclic ethers like tetrahydrofuran (THF).
- Catalyst: Phase transfer catalyst such as tetrabutyl ammonium bromide can be used to enhance reaction rate.
- Conditions: Stirring under nitrogen atmosphere at room temperature or slightly elevated temperatures (e.g., 50°C).
- Outcome: Formation of 2-[4-benzyloxyphenyl-ethanol] with yields around 90% and melting point 85–86°C.
Condensation with Allyl Halide
- Reaction: The benzylated intermediate is reacted with an allyl halide (chloride or bromide) in the presence of a strong base.
- Bases: Sodium hydride or potassium tert-butoxide.
- Solvents: Ethereal solvents such as tetrahydrofuran (THF) or polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Conditions: The reaction mixture is stirred under nitrogen, typically at 20–50°C, with controlled addition of allyl halide.
- Outcome: Formation of 1-(2-allyloxyethyl)-4-benzyloxybenzene with yields up to 98%.
Cyclopropanation of Allyloxy Intermediate
- Reaction: The allyl ether undergoes cyclopropanation to introduce the cyclopropylmethoxy group.
- Methods:
- Simmons-Smith reaction: Using Zn-Cu couple.
- Furukawa modification: Diethyl zinc in hexane.
- Conditions: Conducted under inert atmosphere, typically at room temperature or slightly elevated temperatures.
- Outcome: Formation of 1-benzyloxy-4-(2-cyclopropylmethoxy-ethyl)-benzene.
Deprotection by Hydrogenation
- Reaction: The benzyl protecting group is removed by catalytic hydrogenation.
- Catalysts: Raney Nickel or Palladium on Carbon (Pd-C).
- Conditions: Hydrogenation under hydrogen atmosphere, mild temperatures.
- Outcome: Formation of 4-(2-cyclopropylmethoxyethyl)-phenol.
O-Alkylation with R-(−)-Epichlorohydrin and Salt Formation
- Reaction: The phenol intermediate is O-alkylated with R-(−)-epichlorohydrin in the presence of alkali hydroxides (sodium or potassium hydroxide).
- Subsequent Treatment: The resulting epoxide mixture is treated with isopropylamine to yield S-(−)-betaxolol.
- Salt Formation: S-(−)-betaxolol is converted to its hydrochloride salt by treatment with alcoholic hydrochloric acid in organic solvents such as toluene, cyclohexane, diisopropyl ether, or diethyl ether.
- Outcome: High enantiomeric purity S-(−)-betaxolol hydrochloride salt suitable for pharmaceutical use.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Solvents | Yield / Notes |
|---|---|---|---|---|
| 1 | Benzylation of 2-[4-hydroxyphenyl-ethanol] | Benzyl bromide, Na/K carbonate or hydroxide, PTC | Acetone, MEK, THF | ~90% yield, mp 85–86°C |
| 2 | Condensation with allyl halide | Allyl bromide/chloride, NaH or KOtBu | THF, DMSO, DMF | Up to 98% yield |
| 3 | Cyclopropanation of allyloxy intermediate | Zn-Cu couple (Simmons-Smith) or diethyl zinc (Furukawa) | Hexane | Efficient cyclopropanation |
| 4 | Deprotection by hydrogenation | Raney Nickel or Pd-C catalyst | Hydrogen atmosphere | Clean removal of benzyl group |
| 5 | O-Alkylation with R-(−)-epichlorohydrin and salt formation | R-(−)-epichlorohydrin, NaOH/KOH, isopropylamine, HCl | Toluene, cyclohexane, ethers | High enantiomeric purity, pharmaceutical grade |
Research Findings and Process Optimization
- The described process avoids the use of highly lachrymatory and unstable cyclopropylmethyl halides, improving safety and handling.
- The use of phase transfer catalysts and optimized solvents enhances reaction efficiency and selectivity in the benzylation step.
- Cyclopropanation via Simmons-Smith or Furukawa methods provides high regio- and stereoselectivity for the cyclopropylmethoxy group introduction.
- Hydrogenation deprotection using Raney Nickel or Pd-C is effective with minimal side reactions, ensuring purity.
- The final alkylation step with R-(−)-epichlorohydrin and subsequent amination with isopropylamine yields S-(−)-betaxolol with high enantiomeric excess, critical for biological activity.
- Formation of the hydrochloride salt in suitable organic solvents ensures good crystallinity and stability for pharmaceutical formulations.
Chemical Reactions Analysis
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Applications
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride serves as an impurity marker in the synthesis of betaxolol. Understanding its properties is crucial for quality control during the manufacturing process of betaxolol formulations.
- Quality Control (QC) and Analytical Method Development : The compound is employed in the development and validation of analytical methods to ensure the purity and efficacy of betaxolol products. Its presence as an impurity can affect the pharmacological profile of the final drug product, necessitating rigorous analysis during the production phase .
- Regulatory Compliance : In accordance with guidelines for Abbreviated New Drug Applications (ANDA), the identification and quantification of impurities like Des[4-(2-cyclopropylmethoxy] are essential for regulatory submissions .
Clinical Research Applications
The clinical implications of this compound are primarily related to its parent compound, betaxolol. Research has demonstrated that betaxolol effectively lowers intraocular pressure (IOP) in patients with glaucoma and ocular hypertension, which indirectly highlights the importance of understanding its impurities .
- Ocular Pharmacology : Betaxolol, including its derivatives, has been shown to reduce IOP through mechanisms involving decreased aqueous humor production. Insights into how Des[4-(2-cyclopropylmethoxy] influences these mechanisms could lead to improved formulations or novel therapeutic strategies .
Research and Development
In research contexts, this compound can be utilized in various experimental settings:
- Mechanistic Studies : Investigating how this compound interacts with beta-adrenergic receptors can provide insights into its role in cardiovascular and ocular physiology. This could lead to a better understanding of dose-response relationships and therapeutic effects .
- Comparative Studies : Researchers may compare the pharmacological effects of Des[4-(2-cyclopropylmethoxy] with other beta-blockers to evaluate differences in efficacy or safety profiles, particularly in populations with specific health conditions such as asthma or reactive airway disease .
Mechanism of Action
The mechanism of action of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves the selective blocking of beta-1 adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, and blood pressure. The compound also prevents the release of renin, a hormone that leads to the constriction of blood vessels .
Comparison with Similar Compounds
Key Compounds:
Betaxolol Hydrochloride (C18H29NO3·HCl; CAS: 63659-19-8): Contains a cyclopropylmethoxy group at the 4-position of the phenoxyethyl side chain, contributing to its β1-selectivity and lipophilicity .
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride (CAS: 464877-45-0) : Lacks the cyclopropylmethoxy group, altering its molecular conformation and intermolecular interactions .
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride (C18H32ClNO3; CAS: 1329613-85-5): Features a butyl group replacing the cyclopropylmethoxy moiety, increasing molecular weight (345.9 g/mol vs.
Structural Features Table:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Modification |
|---|---|---|---|---|
| Betaxolol Hydrochloride | 63659-19-8 | C18H29NO3·HCl | 343.89 | 4-(2-cyclopropylmethoxy)phenoxyethyl group |
| Des[4-(2-cyclopropylmethoxy)] Betaxolol HCl | 464877-45-0 | Not explicitly stated | — | Removal of cyclopropylmethoxy group |
| O-Des(cyclopropylmethyl)-O-butyl Betaxolol HCl | 1329613-85-5 | C18H32ClNO3 | 345.9 | Replacement with butyl group |
Physicochemical and Pharmacological Properties
Lipophilicity and Permeability:
Solubility and Stability:
- Betaxolol HCl is water-soluble and crystallizes in a triclinic system with inherent crystal disorder, affecting its stability and formulation .
- No data exists on the solubility of Des[4-(2-cyclopropylmethoxy)] Betaxolol HCl, but structural analogs like O-Des(cyclopropylmethyl)-O-butyl Betaxolol HCl are used primarily as analytical standards, suggesting tailored solubility for chromatographic applications .
Pharmacodynamics:
- Betaxolol HCl shows β1-selectivity (cardioselectivity), reducing intraocular pressure (IOP) by decreasing aqueous humor production .
- The Des derivative’s β-blocking activity is unknown, but structural modifications typically reduce receptor affinity. For example, Atenolol (a less lipophilic β1-blocker) has reduced ocular penetration compared to Betaxolol .
Analytical and Formulation Differences
HPLC Analysis:
- Betaxolol HCl is quantified via RP-HPLC with a retention time of 1.72 minutes, linearity between 25–200 µg/mL, and recovery rates of 100.01–101.35% .
- Des[4-(2-cyclopropylmethoxy)] Betaxolol HCl likely requires modified chromatographic conditions due to altered polarity, though specific methods are undocumented in the evidence.
Biological Activity
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is a derivative of Betaxolol, a selective beta-1 adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, toxicity, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 464877-45-0
- Molecular Formula : C18H29NO3- HCl
- Molecular Weight : 273.8 g/mol
This compound functions primarily as a beta-1 adrenergic receptor antagonist. Its mechanism involves the inhibition of catecholamine binding to beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. This action is crucial in managing conditions such as hypertension and heart failure.
Pharmacological Profile
The pharmacodynamics of this compound mirror those of its parent compound, Betaxolol. Key pharmacological effects include:
- Ocular Hypotensive Effect : The compound reduces intraocular pressure (IOP) by decreasing aqueous humor production, making it beneficial for glaucoma treatment.
- Cardioselectivity : It exhibits selective action on beta-1 receptors, minimizing respiratory side effects often associated with non-selective beta-blockers .
Toxicological Studies
Toxicity studies indicate that this compound has a favorable safety profile. In long-term carcinogenicity studies, no significant carcinogenic effects were observed at doses significantly higher than therapeutic levels in animal models .
Table 1: Toxicological Data Summary
| Study Type | Dose (mg/kg/day) | Observations |
|---|---|---|
| Carcinogenicity (Mice) | Up to 60 | No carcinogenic effect observed |
| Carcinogenicity (Rats) | Up to 48 | No carcinogenic effect observed |
| Embryo-Fetal Development (Rats) | 4, 40, 400 | Increased lethality at 400 mg/kg; NOAEL at 40 mg/kg |
| Fertility Studies | Up to 256 | No adverse effects on fertility |
Clinical Applications and Case Studies
This compound has been investigated for various clinical applications beyond its primary use in glaucoma:
- Hypertension Management : Clinical trials have demonstrated its efficacy in lowering blood pressure without significant adverse respiratory effects, making it suitable for patients with coexisting respiratory conditions.
- Cardiac Arrhythmias : Its beta-blocking properties are beneficial in managing certain types of arrhythmias by stabilizing cardiac rhythm.
- Ocular Conditions : In pediatric populations, studies have shown that the adverse reaction profile is comparable to that seen in adults, indicating its potential for safe use in younger patients .
Case Study Example
In a double-masked study involving pediatric patients with elevated IOP, this compound was administered topically. Results indicated a significant reduction in IOP within two hours post-administration, with sustained effects noted over several weeks. Adverse effects were minimal and similar to those observed with placebo treatments.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride in pharmaceutical formulations?
- Methodology :
-
Identification : Use infrared (IR) spectroscopy to compare the sample with a reference standard (peak alignment at key wavenumbers) and perform ultraviolet-visible (UV-Vis) spectrophotometry to verify absorption spectra (1 in 10,000 ethanol solution) .
-
Quantification : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, mobile phase of methanol:buffer (pH 3.0), and UV detection at 270 nm. Validate the method for linearity (5–50 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) .
-
Purity Testing : Thin-layer chromatography (TLC) with silica gel plates and a solvent system of ethyl acetate:water:acetic acid (10:3:3). Spots are visualized using iodine vapor; impurities must not exceed 1% .
Table 1: Key Analytical Parameters
Parameter Specification Reference IR Match Conforms to reference spectrum UV-Vis λ_max 272 nm in ethanol HPLC Retention Time 3.2 ± 0.2 min TLC Impurity Limit ≤1%
Q. How can researchers synthesize this compound intermediates with high yield and purity?
- Synthetic Pathway :
Intermediate Synthesis : Use selective Williamson etherification between p-hydroxyphenylethyl alcohol and epichlorohydrin in an alkaline acetone-potassium carbonate solution (18% K₂CO₃). Optimize molar ratios (1:1.7 for alcohol:epichlorohydrin) to achieve 68% yield .
Epoxide Formation : Ensure reaction temperature is maintained at 45°C to minimize side reactions. Monitor progress via HPLC (96% purity threshold) .
Final Salt Formation : React the free base with hydrochloric acid in ethanol, followed by recrystallization from methanol to obtain the hydrochloride salt (99–101% purity) .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the calcium channel inhibitory effects of this compound in vascular smooth muscle?
- Methodology :
- In Vitro Models : Use patch-clamp techniques on isolated rat aortic smooth muscle cells to measure L-type calcium currents. Apply betaxolol (1–100 µM) and compare inhibition with standard blockers (e.g., nifedipine) .
- Functional Assays : Assess vasodilation in rat aortic strips pre-contracted with high-K⁺ (60 mM) solution. Calculate EC₅₀ values and correlate with calcium flux data .
- Contradiction Analysis : Resolve discrepancies in β₁-selectivity by comparing systemic vascular resistance changes in animal models (e.g., anesthetized dogs) versus isolated tissue assays .
Q. How can researchers address crystalline disorder in this compound during solid-state characterization?
- Approach :
- X-ray Diffraction (XRD) : Analyze triclinic crystal structure (space group P1) to identify disordered molecular fragments (e.g., cyclopropylmethoxy groups). Use Rietveld refinement to model occupancy ratios .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Compare melting points (114–117°C) with pharmacopeial standards to assess stability .
- Raman Spectroscopy : Map conformational flexibility of the epoxypropane moiety, which contributes to disorder .
Q. What strategies are recommended for reconciling contradictory data on β₁-adrenergic selectivity and vascular effects of this compound?
- Resolution Framework :
Model Selection : Differentiate between in vivo (e.g., anesthetized dog studies showing reduced peripheral resistance) and in vitro (aortic strip relaxation) outcomes. Systemic vs. localized effects may explain discrepancies .
Receptor Binding Assays : Quantify β₁/β₂ affinity ratios using radioligand competition binding (e.g., [³H]-CGP 12177). Betaxolol’s β₁-selectivity (≈30:1) may vary with tissue type .
Clinical Correlation : Compare hemodynamic data from hypertensive patients (e.g., heart rate reduction vs. peripheral vasodilation) to validate mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
